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## **Determination of Drug-to-Antibody Ratio (DAR)**

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Compound of Interest

Compound Name: (2-pyridyldithio)-PEG4 acid

Cat. No.: B3145743

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The drug-to-antibody ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody.[6][7] It directly influences the ADC's potency, pharmacokinetics, and potential toxicity.[6][8] Several techniques are employed to determine the average DAR and the distribution of different drug-loaded species.

### **Hydrophobic Interaction Chromatography (HIC-HPLC)**

Application Note: Hydrophobic Interaction Chromatography (HIC) is a widely used, non-denaturing technique for characterizing ADCs.[9][10] It separates ADC species based on their hydrophobicity, which typically increases with the number of conjugated drug molecules, as the payloads are often hydrophobic.[11][12] This allows for the resolution of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs), enabling the calculation of the average DAR from the relative peak areas.[7][9] HIC is preferred for its mild analysis conditions, which preserve the native structure of the ADC.[10][11]

Experimental Protocol: DAR Analysis of a Cysteine-Linked ADC by HIC-HPLC

- Instrumentation:
  - A bio-inert HPLC system is recommended to prevent corrosion from high-salt mobile phases.[9][11]
  - UV Detector (monitoring at 280 nm and/or 248 nm).
- Materials:



- o HIC Column: TSKgel Butyl-NPR or similar.
- Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH
   6.95.
- Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.95, with 25% v/v Isopropanol.
- Sample: ADC at a concentration of 1-5 mg/mL in a formulation buffer.
- Procedure:
  - 1. Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
  - 2. Inject 10-50 μg of the ADC sample.
  - 3. Run a linear gradient to decrease the salt concentration, for example:
    - 0-5 min: 100% A
    - 5-35 min: 0-100% B
    - 35-40 min: 100% B (column wash)
    - 40-45 min: 100% A (re-equilibration)
  - 4. Monitor the elution profile at 280 nm.
  - 5. Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
- Data Analysis:
  - Calculate the average DAR using the following formula, where Ai is the peak area for the species with i drugs attached: Average DAR =  $\Sigma(A \mid i \mid i) / \Sigma(A \mid i)$

### Data Presentation:



Parameter	Instrument & Column	Mobile Phase A	Mobile Phase B	Flow Rate	Temperatur e
Value	Agilent 1260 Infinity II Bio- inert LC, TSKgel HIC- ADC Butyl column	1.5 M Ammonium Tartrate	100% Isopropanol	0.5 mL/min	25°C

DAR Species	Retention Time (min)	Peak Area (%)
DAR 0	8.5	10.2
DAR 2	12.1	25.5
DAR 4	15.3	45.1
DAR 6	17.8	15.6
DAR 8	19.5	3.6
Average DAR	3.7	

Note: Retention times and peak areas are representative examples.

# Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note: Reversed-Phase HPLC (RP-HPLC) is another powerful technique for DAR analysis. For cysteine-linked ADCs, analysis is often performed after reducing the interchain disulfide bonds, which separates the heavy chains (HC) and light chains (LC).[13] The unconjugated and drug-conjugated chains are then resolved based on hydrophobicity.[13][14] This method is particularly useful for ADCs where HIC provides incomplete resolution.[13] For site-specific ADCs, the simplified composition may allow for intact analysis without prior reduction.[14]

Experimental Protocol: DAR Analysis by Reduced RP-HPLC



- Sample Preparation (Reduction):
  - 1. To 50 μg of ADC (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.
  - 2. Incubate at 37°C for 30 minutes to reduce disulfide bonds.
  - 3. Cool the sample to room temperature before injection.
- Instrumentation:
  - UHPLC system with a UV detector.
  - RP Column: Agilent ZORBAX RRHD SB300-C8 or similar.
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Procedure:
  - 1. Equilibrate the column at the initial gradient conditions. Column temperature is often elevated (e.g., 80-90°C) to improve peak shape.[15]
  - 2. Inject the reduced ADC sample.
  - 3. Run a suitable gradient, for example: 30-60% B over 15 minutes.
  - 4. Detect the eluting light chain (LC0, LC1) and heavy chain (HC0, HC1, etc.) species at 280 nm.
- Data Analysis:
  - Calculate the average DAR based on the weighted average of drug-loaded light and heavy chains.

## **Purity and Aggregation Analysis**

Aggregation is a critical quality attribute for all biotherapeutics, including ADCs, as it can impact efficacy and induce immunogenicity.[16][17] The conjugation of hydrophobic payloads can



increase the propensity for aggregation.[16][18]

### **Size Exclusion Chromatography (SEC)**

Application Note: Size Exclusion Chromatography (SEC) is the gold standard for quantifying aggregates (dimers, multimers) and fragments in ADC preparations.[16][17] The separation is based on the hydrodynamic size of the molecules. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments.[17] Due to the increased hydrophobicity of ADCs, method development is often required to minimize non-specific interactions with the stationary phase, which can be achieved by adjusting mobile phase composition (e.g., pH, salt concentration, or adding organic modifiers).[16][19]

Experimental Protocol: ADC Aggregate Analysis by SEC-HPLC

- Instrumentation:
  - Bio-inert HPLC or UHPLC system with a UV or DAD detector.
  - SEC Column: Agilent AdvanceBio SEC 300Å, 2.7 μm or similar.[16]
- Materials:
  - Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
  - Sample: ADC at a concentration of 1-10 mg/mL.
- Procedure:
  - 1. Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
  - 2. Inject 5-20  $\mu$ L of the ADC sample.
  - Run the analysis isocratically for a sufficient time to elute all species (typically 15-30 minutes).
  - 4. Monitor the chromatogram at 280 nm.



### Data Analysis:

- Identify and integrate the peaks corresponding to high-molecular-weight species (HMWs or aggregates), the main monomer peak, and low-molecular-weight species (LMWs or fragments).
- Calculate the percentage of each species relative to the total peak area. The monomer peak should represent the vast majority of the sample (e.g., >95%).

#### Data Presentation:

Species	Retention Time (min)	Peak Area (%)	Specification
Aggregates (HMW)	7.1	1.8	≤ 5.0%
Monomer	8.1	97.5	≥ 95.0%
Fragments (LMW)	9.5	0.7	≤ 1.0%

Note: Data are representative examples.

## **Conjugation Site Analysis**

Determining the specific amino acid residues where the drug-linker is attached is crucial for understanding the ADC's structure-activity relationship and ensuring manufacturing consistency.[20][21]

### Peptide Mapping by LC-MS/MS

Application Note: Peptide mapping is the definitive method for identifying conjugation sites.[21] [22] The ADC is enzymatically digested (typically with trypsin) into smaller peptides. This peptide mixture is then separated by RP-HPLC and analyzed by high-resolution mass spectrometry (MS and MS/MS).[21] By comparing the peptide maps of the ADC and the unconjugated mAb, peptides containing the drug-linker modification can be identified based on their mass shift. MS/MS fragmentation then confirms the exact site of conjugation on the peptide sequence.[22]



Experimental Protocol: Tryptic Peptide Mapping

- Sample Preparation:
  - 1. Denaturation: Dilute the ADC sample (approx. 100  $\mu$ g) in a denaturing buffer (e.g., 8 M Urea).
  - 2. Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 45 minutes.
  - 3. Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature.
  - 4. Buffer Exchange: Remove urea, excess DTT, and IAM using a desalting column, exchanging into an ammonium bicarbonate buffer (pH ~8).
  - 5. Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w) and incubate overnight at 37°C.
- Instrumentation:
  - Nano-flow UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  - RP Column: C18 column suitable for peptide separations.
- Procedure:
  - 1. Inject the digested peptide mixture.
  - 2. Separate the peptides using a shallow gradient of acetonitrile (with 0.1% formic acid) over 60-120 minutes.
  - 3. Acquire MS and data-dependent MS/MS spectra across the entire elution profile.
- Data Analysis:



- Use specialized software (e.g., Agilent BioConfirm, Protein Metrics) to process the raw data.
- 2. Search the MS/MS data against the antibody sequence, including the drug-linker mass as a variable modification on relevant residues (e.g., Lysine, Cysteine).
- 3. Identify and confirm all drug-conjugated peptides.[21]
- 4. Quantify the relative abundance of conjugation at different sites based on precursor ion peak areas.[20]

## **Linker and Payload Stability Assessment**

The stability of the linker is a critical design feature of an ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, but it must be efficiently cleaved to release the payload once inside the target tumor cell.[23][24][25]

Application Note: ADC stability is often assessed by incubating the ADC in plasma or specific subcellular fractions (e.g., lysosomal extracts) and monitoring for the release of the free payload over time.[26] The samples are analyzed at various time points using techniques like LC-MS/MS, which can sensitively and specifically quantify the released payload and any related metabolites.[25][26] This provides crucial information on the ADC's biotransformation and kinetic stability.[23]

Experimental Protocol: In Vitro Plasma Stability Assay

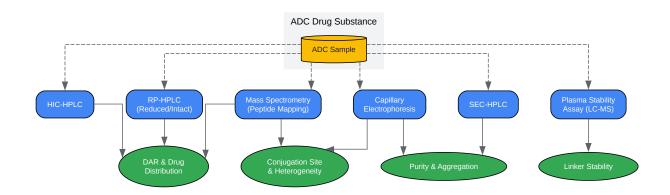
- Incubation:
  - 1. Spike the ADC into human plasma at a defined concentration (e.g., 100 μg/mL).
  - 2. Incubate the mixture at 37°C.
  - 3. Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72 hours).
  - 4. Immediately stop the reaction in the collected aliquots, typically by protein precipitation with cold acetonitrile.
- Sample Processing:



- 1. Centrifuge the precipitated samples to pellet the plasma proteins.
- 2. Collect the supernatant containing the released payload.
- 3. Evaporate the supernatant to dryness and reconstitute in a suitable buffer for LC-MS analysis.
- Instrumentation:
  - UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
- Procedure:
  - 1. Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for the free payload.
  - 2. Inject the processed samples and quantify the amount of released payload against a standard curve.
- Data Analysis:
  - Plot the concentration or percentage of released payload against time to determine the stability profile of the ADC in plasma.

## Visualizations General ADC Characterization Workflow



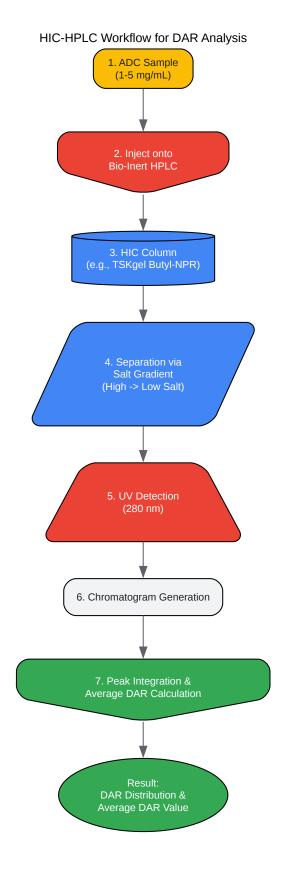


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Caption: General workflow for ADC characterization.

### **Experimental Workflow for HIC-HPLC**





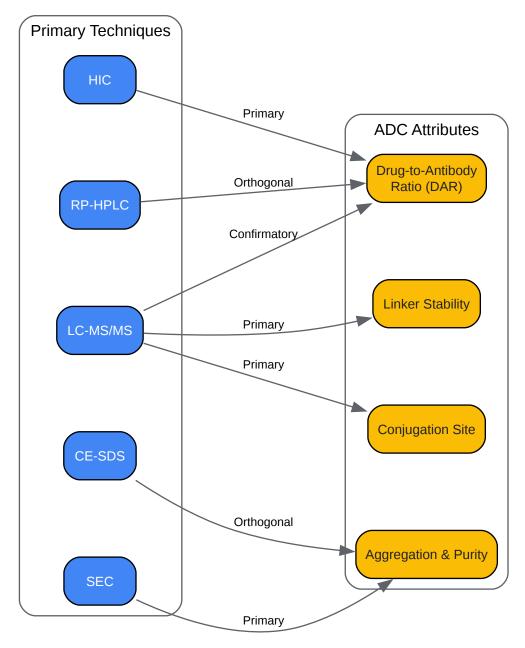
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Caption: Experimental workflow for HIC-HPLC.



## **Logical Relationship of Techniques to ADC Attributes**

Mapping Analytical Techniques to ADC Attributes



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Caption: Logical relationship of techniques.

### **Simplified ADC Mechanism of Action**



## Simplified ADC Mechanism of Action 1. ADC in Circulation 2. Binds to Antigen on Tumor Cell 3. Internalization (Endocytosis) 4. Lysosomal **Trafficking** 5. Linker Cleavage & Payload Release 6. Payload Induces DNA Damage / Mitotic Arrest

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Cell Death (Apoptosis)

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